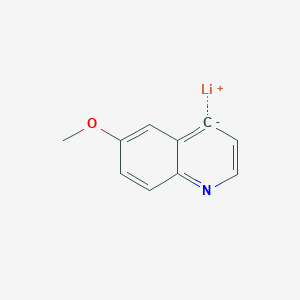

6-Methoxy-4-quinolyllithium

Description

6-Methoxy-4-quinolyllithium is an organometallic compound featuring a quinoline backbone substituted with a methoxy group at position 6 and a lithium atom at position 2. Its molecular formula is C₁₀H₈LiNO, derived from the parent 6-methoxyquinoline (C₁₀H₉NO) by replacing a hydrogen atom at position 4 with lithium. This substitution imparts strong nucleophilic and basic properties, making it valuable in organic synthesis, particularly in alkaloid synthesis. For example, Uskoković’s group utilized it as a key intermediate in the synthesis of quinotoxine, a precursor to quinine derivatives, via reactions with sodium hypochlorite and subsequent chlorination .

Propriétés

Numéro CAS |

57935-41-8 |

|---|---|

Formule moléculaire |

C10H8LiNO |

Poids moléculaire |

165.1 g/mol |

Nom IUPAC |

lithium;6-methoxy-4H-quinolin-4-ide |

InChI |

InChI=1S/C10H8NO.Li/c1-12-9-4-5-10-8(7-9)3-2-6-11-10;/h2,4-7H,1H3;/q-1;+1 |

Clé InChI |

SVWIJSMKIUVXKZ-UHFFFAOYSA-N |

SMILES canonique |

[Li+].COC1=CC2=[C-]C=CN=C2C=C1 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Reactivity Analysis

- Lithium vs. Halogen/Other Groups at C4: The lithium atom in 6-Methoxy-4-quinolyllithium enhances its nucleophilicity, enabling direct coupling with electrophiles (e.g., ketones or esters in quinotoxine synthesis) . In contrast, 4-bromo-6-methoxyquinoline (Br at C4) is more suited for transition-metal-catalyzed cross-couplings, such as palladium-mediated arylations .

- Methoxy Position and Isomerism: Positional isomerism significantly impacts reactivity. For instance, methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (methoxy at C7) is a key intermediate in lenvatinib (anticancer drug) synthesis, whereas 6-methoxy derivatives are more common in antimalarial alkaloid pathways .

- Electron-Withdrawing vs. Electron-Donating Groups: The oxo (C4) and carboxylic acid (C3) groups in 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid create an electron-deficient aromatic system, favoring electrophilic substitutions at specific positions. This contrasts with 6-methoxyquinoline, which lacks such polar groups and exhibits milder reactivity .

- Aldehyde Functionality: 6-Methoxyquinoline-4-carbaldehyde’s aldehyde group allows for nucleophilic additions (e.g., Grignard reactions), diverging from the lithium analog’s role as a nucleophile itself .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.